1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
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Overview
Description
1,3,3-Trimethyl-2-oxabicyclo[222]octan-4-amine hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane with an amine source under specific conditions. One common method includes the reduction of a precursor compound using sodium cyanoborohydride, followed by treatment with potassium hydroxide and aqueous hydrochloric acid to yield the desired amine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium cyanoborohydride is frequently used for reduction reactions.
Substitution: Nucleophiles such as hydroxylamine hydrochloride and piperidine are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that can be further utilized in synthetic chemistry.
Scientific Research Applications
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the application .
Comparison with Similar Compounds
Similar Compounds
1,8-Cineole:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound is a precursor in the synthesis of the amine hydrochloride and has its own set of applications.
Uniqueness
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C10H20ClNO |
---|---|
Molecular Weight |
205.72 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-8(2)10(11)6-4-9(3,12-8)5-7-10;/h4-7,11H2,1-3H3;1H |
InChI Key |
FIKPCFQNYLOOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC(O1)(CC2)C)N)C.Cl |
Origin of Product |
United States |
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